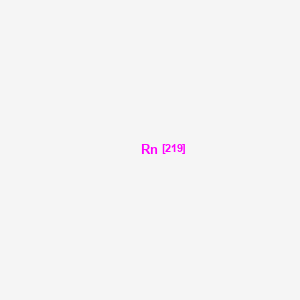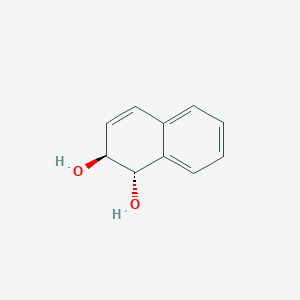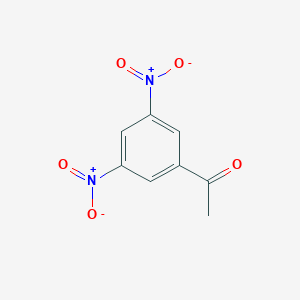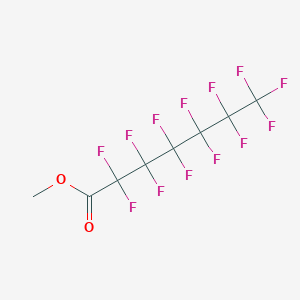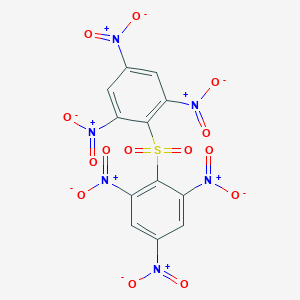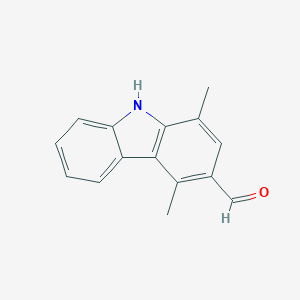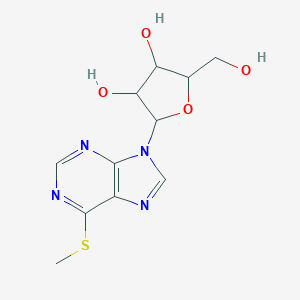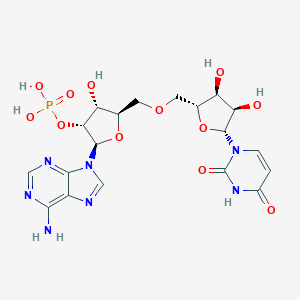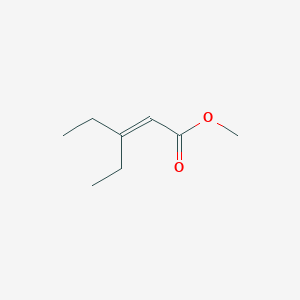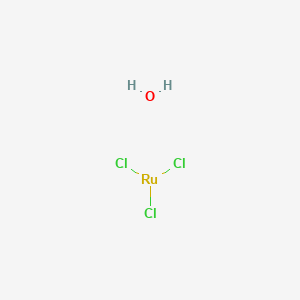
Ruthenium(III) chloride hydrate
Vue d'ensemble
Description
Ruthenium(III) chloride hydrate, also known as Ruthenium trichloride, is a dark brown or black solid often used as a powder . The hydrate is hygroscopic and is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble .
Synthesis Analysis
Ruthenium(III) chloride hydrate can be synthesized by directly combining ruthenium metal and chlorine at high temperature . Alternatively, adding hydrochloric acid to ruthenium hydroxide and subsequently evaporating, concentrating, and crystallizing the mixture can also produce the desired compound .Molecular Structure Analysis
The chemical formula for Ruthenium(III) chloride hydrate is RuCl3·xH2O . The molecular weight is 207.43 (anhydrous basis) .Chemical Reactions Analysis
Ruthenium(III) chloride hydrate cannot dissolve in cold water or carbon disulfide, but it can decompose in hot water . It is also insoluble in ethanol, but it can dissolve in hydrochloric acid . When combined with potassium iodide solution, it forms a precipitate of iodide .Physical And Chemical Properties Analysis
Ruthenium(III) chloride hydrate appears as a dark brown to black powder . It cannot dissolve in cold water or carbon disulfide, but it can decompose in hot water . It is also insoluble in ethanol, but it can dissolve in hydrochloric acid . When combined with potassium iodide solution, it forms a precipitate of iodide .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Ruthenium(III) chloride hydrate: is widely used as a catalyst in organic synthesis. It facilitates a variety of reactions, including asymmetric hydrogenation and alkene metathesis . This compound acts as a precursor to many ruthenium complexes that are pivotal in these reactions .
Nanoparticle Production
Researchers utilize Ruthenium(III) chloride hydrate to produce high-quality, catalytically active ruthenium nanoparticles and ruthenium oxide nanoparticles. These nanoparticles have significant applications in various fields, including energy storage , sensors , and catalysis .
Single-Atom Catalysts
The compound serves as an excellent precursor for single-atom catalysts. Single-atom catalysts are at the forefront of catalysis research due to their high efficiency and selectivity. They are used in chemical transformations that require precision at the molecular level .
Ruthenium Nanoparticles in Solution Catalysis
Colloidal ruthenium nanoparticles derived from Ruthenium(III) chloride hydrate are used in solution catalysis. They are particularly effective in reduction , oxidation , Fischer-Tropsch synthesis , C-H activation , CO2 transformation , hydrogen production , and water-splitting reactions .
Preparation of Quinolines
Ruthenium(III) chloride hydrate: is instrumental in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine. This process is crucial for the production of compounds used in pharmaceuticals and agrochemicals .
Dehydrogenation of Alcohols
This compound is used in the preparation of nanoparticulate ruthenium-aluminum oxyhydroxide catalysts. These catalysts are efficient for the dehydrogenation of alcohols to the corresponding aldehydes, which is a key step in the production of various chemical intermediates .
Mécanisme D'action
Target of Action
Ruthenium(III) chloride hydrate primarily targets cancer cells . It has been found to be cytotoxic against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .
Mode of Action
Ruthenium(III) chloride hydrate interacts with its targets through the formation of ruthenium (III) complexes . These complexes interact with cancer cells, leading to the release of reactive oxygen species intracellularly . This could indicate that they are involved in cell apoptosis .
Biochemical Pathways
It is known that the compound’s interaction with cancer cells leads to the release ofreactive oxygen species . These species can interact with cellular components and may cause damage to biomolecules such as DNA .
Pharmacokinetics
It is known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of Ruthenium(III) chloride hydrate’s action is its cytotoxic effect on cancer cells . The compound’s interaction with these cells leads to the release of reactive oxygen species, which may cause damage to biomolecules such as DNA . This damage could potentially lead to cell apoptosis .
Action Environment
The action of Ruthenium(III) chloride hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic and its hydrate form is soluble in water . Therefore, the presence of water and humidity in the environment could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Ruthenium(III) chloride hydrate may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear respiratory protection, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, do not breathe dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and keep only in original container .
Orientations Futures
Ruthenium(III) chloride hydrate is a highly insoluble thermally stable Ruthenium source suitable for glass, optic and ceramic applications . Chloride compounds can conduct electricity when fused or dissolved in water . Chloride materials can be decomposed by electrolysis to chlorine gas and the metal . It is also a critical ingredient for preparing a number of ruthenium-based catalysts, including Grubbs’ catalysts (widely applied in metathesis reactions) and ruthenium–phosphine complexes capable of selective reductions .
Propriétés
IUPAC Name |
trichlororuthenium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGBXQRRXPLM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(III) chloride hydrate | |
CAS RN |
13815-94-6, 14898-67-0 | |
| Record name | Ruthenium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



